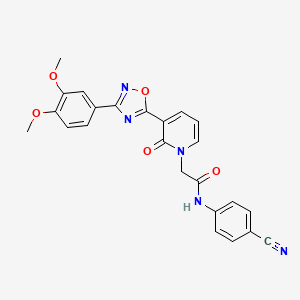

N-(4-cyanophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Description

N-(4-cyanophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic compound featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring and an acetamide group. The oxadiazole moiety is substituted with a 3,4-dimethoxyphenyl group, while the acetamide is linked to a 4-cyanophenyl group. This structure combines electron-donating (methoxy) and electron-withdrawing (cyano) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(4-cyanophenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O5/c1-32-19-10-7-16(12-20(19)33-2)22-27-23(34-28-22)18-4-3-11-29(24(18)31)14-21(30)26-17-8-5-15(13-25)6-9-17/h3-12H,14H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIHTJBOYYNRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-cyanophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound and discusses its potential therapeutic applications based on recent research findings.

- Molecular Formula : C24H19N5O5

- Molecular Weight : 457.45 g/mol

- CAS Number : 1105202-02-5

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit promising anticancer properties. For instance, the compound this compound has shown significant cytotoxic effects against various cancer cell lines.

Case Studies

- MCF-7 Cell Line : In vitro studies demonstrated that derivatives of oxadiazole could increase p53 expression and activate caspase-3 in MCF-7 cells, leading to apoptosis. The compound showed an IC50 value in the micromolar range (approximately 0.65 µM) against this breast cancer cell line .

- HeLa and CaCo-2 Cell Lines : Further evaluations revealed that certain oxadiazole derivatives exhibited enhanced activity against HeLa (cervical cancer) and CaCo-2 (colorectal cancer) cell lines with IC50 values lower than those of established chemotherapeutics .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole compounds have also been explored. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

Oxadiazole derivatives are known for their antimicrobial effects. Research has shown that certain compounds within this class possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported an MIC value of 0.46 µg/ml against Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Oxadiazole Ring | Essential for anticancer and antimicrobial activity |

| Dimethoxy Substitution | Enhances lipophilicity and cellular uptake |

| Cyanophenyl Group | Contributes to receptor binding affinity |

Research Findings

Recent studies have highlighted the importance of modifying the oxadiazole structure to enhance biological activity:

- Modification Studies : Compounds with electron-withdrawing groups (EWGs) demonstrated increased potency in anticancer assays compared to their counterparts without such modifications .

- Molecular Docking Studies : Computational analyses indicated strong interactions between the oxadiazole derivatives and target proteins involved in cancer progression, supporting the observed biological activities .

Scientific Research Applications

The compound N-(4-cyanophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant research findings and case studies.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to this compound as anticancer agents. Research has shown that derivatives of oxadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that oxadiazole derivatives could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Antimicrobial Properties

Compounds containing dimethoxyphenyl and oxadiazole moieties have been evaluated for their antimicrobial properties. A study indicated that such compounds possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has also been investigated. Some derivatives have shown efficacy in reducing inflammation markers in animal models of inflammatory diseases, suggesting that the compound may play a role in managing conditions like arthritis or other inflammatory disorders .

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study was conducted on the synthesis of various oxadiazole derivatives, including the target compound. The synthesized compounds were screened for their anticancer activity using MTT assays on different cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics .

Case Study 2: Mechanistic Studies

Further investigations into the mechanism of action revealed that the compound induces apoptosis through the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases. This finding was supported by flow cytometry analysis and Western blotting techniques, confirming its potential as a therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing core structural motifs (pyridinone, oxadiazole, and acetamide) but differing in substituents. Key differences in electronic, steric, and functional group properties are highlighted.

Structural and Functional Group Variations

Table 1: Substituent Comparison

Physicochemical Properties

Table 2: Physical and Spectral Data

Electronic and Steric Effects

- 4-Chlorophenyl (): Electron-withdrawing chloro group may reduce electron density, favoring electrophilic interactions .

- Acetamide Substituents: 4-Cyanophenyl (Target): The cyano group’s strong electron-withdrawing nature may reduce solubility but improve binding specificity. 4-Isopropylphenyl (): The bulky isopropyl group introduces steric hindrance and hydrophobicity, likely impacting membrane permeability .

- Sulfamoyl vs. Cyano (): Sulfamoyl groups in 13a/b enhance hydrophilicity, whereas the cyano group in the target compound increases polarity but reduces aqueous solubility .

Research Implications

- The target compound’s 3,4-dimethoxyphenyl and 4-cyanophenyl groups offer a unique balance of electronic modulation and steric effects, distinguishing it from chlorophenyl () and sulfamoyl derivatives ().

- Methoxy groups may improve metabolic stability compared to halogenated analogs, while the cyano group could enhance binding to targets requiring polarized interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.